
2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane is an organic compound with the molecular formula C7H13BrO2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane typically involves the reaction of ethylene glycol with acrolein, followed by bromination. The reaction conditions often include the use of a solvent such as chloroform or ethyl acetate, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process includes the bromination of ethyl dioxolane derivatives using bromine or hydrogen bromide in the presence of a catalyst .
化学反応の分析
Types of Reactions: 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding ethyl dioxolane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include azidoethyl dioxolane or thiocyanatoethyl dioxolane.
Oxidation: Products include dioxolane carboxylic acids or ketones.
Reduction: The major product is 2-ethyl-1,3-dioxolane.
科学的研究の応用
2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in forming more complex structures .
類似化合物との比較
2-Bromomethyl-1,3-dioxolane: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications.
2-Chloromethyl-1,3-dioxolane: Another halogenated dioxolane with different chemical properties due to the presence of chlorine instead of bromine.
1,3-Dioxolane: The parent compound without any halogen substitution, used as a solvent and in polymer chemistry.
Uniqueness: 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, including nucleophilic substitution and oxidation, sets it apart from other similar compounds .
特性
分子式 |
C7H13BrO2 |
|---|---|
分子量 |
209.08 g/mol |
IUPAC名 |
2-(2-bromoethyl)-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-2-7(3-4-8)9-5-6-10-7/h2-6H2,1H3 |
InChIキー |
SQOOQLYZDIWWBP-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCCO1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498371.png)
![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
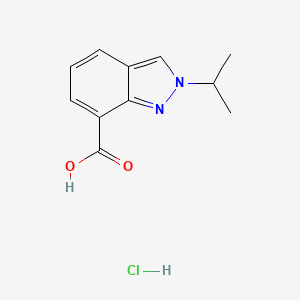

![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
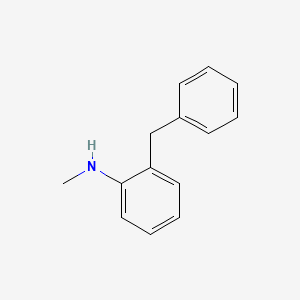
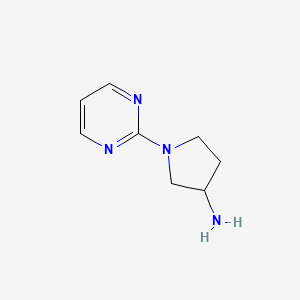
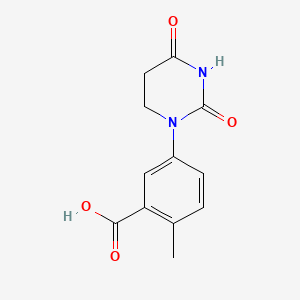
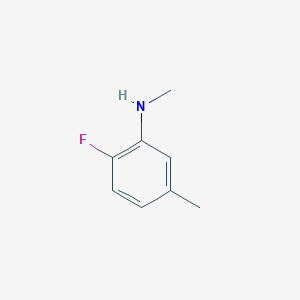


![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
![{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)
![(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)
